N-Acetyl-D-Neuraminic Acid-13C
Description
Structural Definition and Isotopic Labeling
This compound maintains the fundamental nine-carbon backbone structure characteristic of neuraminic acid derivatives while incorporating carbon-13 isotopes at specific positions within the molecule. The compound possesses the molecular formula C₁₁H₁₉NO₉ in its unlabeled form, with selective carbon-13 enrichment varying depending on the specific isotopomer utilized. The basic structure consists of a nine-carbon chain where the first carbon is oxidized to form a carboxyl group, the hydroxyl group at position 3 is removed, and the hydroxyl group at position 5 is substituted with an acetylated amino group.
The isotopic labeling patterns available for this compound encompass various configurations designed to optimize specific analytical applications. Single-carbon labeled variants include N-acetyl-D-[1-carbon-13]neuraminic acid, N-acetyl-D-[2-carbon-13]neuraminic acid, and N-acetyl-D-[3-carbon-13]neuraminic acid, each offering distinct advantages for nuclear magnetic resonance studies. Multi-carbon labeled forms such as N-acetyl-D-[1,2,3-carbon-13₃]neuraminic acid provide enhanced sensitivity for detecting molecular transformations and quantifying metabolic processes. The carbon-13 enrichment typically exceeds 99 atom percent, ensuring optimal signal-to-noise ratios in spectroscopic analyses while maintaining chemical purity levels above 97 percent.
The stereochemical configuration of this compound follows the D-glycero-D-galacto-nonulosonic acid arrangement, with specific spatial orientations at each chiral center that determine its biological activity. The compound exists primarily in pyranose forms under aqueous conditions, though recent research has revealed the presence of minor acyclic species including keto, keto hydrate, and enol forms that contribute to its dynamic behavior in solution. The International Union of Pure and Applied Chemistry designation utilizes the symbol Neu for neuraminic acid derivatives, with N-Acetyl-D-Neuraminic Acid representing the predominant form found in mammalian glycoproteins.
Physical properties of this compound include a melting point of 186 degrees Celsius and recommended storage conditions at negative 20 degrees Celsius to maintain structural integrity. The compound demonstrates excellent water solubility while exhibiting sensitivity to acidic conditions that can promote decomposition through humin formation, a characteristic property shared with other sialic acid derivatives. Mass spectrometric analysis reveals a molecular ion with a mass shift of M+3 for the triple-labeled isotopomer, enabling precise quantification in complex biological matrices.
Historical Context in Sialic Acid Research
The discovery of sialic acids traces back to 1936 when Swedish biochemist Gunnar Blix successfully isolated crystalline material from bovine submaxillary mucin through careful heating procedures at the isoelectric point. Blix's pioneering work established the foundation for understanding these unique acidic sugar molecules, though he initially encountered significant challenges due to their peculiar distribution properties, tendency to form mixed crystals, and inherent lability under various analytical conditions. The breakthrough moment occurred unexpectedly when crystal colonies appeared on vessel walls during methanol fractionation experiments, marking the first successful isolation of what would later become known as sialic acid.
Parallel developments in Germany emerged through the work of Ernst Klenk, who in 1935 identified a similar compound in brain tissue from patients with Niemann-Pick disease. Klenk's subsequent research in 1941 led to the degradation of gangliosides using methanolic hydrochloric acid, resulting in the isolation of a crystalline methoxy derivative that he named neuraminic acid. This compound exhibited identical colorimetric reactions with Ehrlich's and Bial's reagents as Blix's sialic acid, suggesting a close structural relationship that would later be confirmed through detailed chemical analysis.
The period between 1936 and 1952 witnessed intensive international competition among research groups seeking to determine the correct structure of these enigmatic molecules. Key laboratories included Blix's group in Uppsala, Klenk's team in Cologne, Richard Kuhn's laboratory in Heidelberg, Tamio Yamakawa's research group in Tokyo, Alfred Gottschalk's team in Melbourne, and Noboro Hiyama's group in Sendai. This collaborative yet competitive environment accelerated progress in structural elucidation and analytical methodology development, culminating in Gottschalk's proposal of the correct structure that gained widespread acceptance.
The nomenclature standardization achieved in 1957 through the collaborative efforts of Blix, Gottschalk, and Klenk established neuraminic acid as the designation for the basic unsubstituted compound, while sialic acid became the group name for acylated neuraminic acid derivatives. This terminology convention published in Nature resolved significant confusion in the literature and provided a systematic framework for classifying the expanding family of related compounds. The introduction of the term sialic acid derived from the Greek word síalon meaning saliva, reflecting the original source material from which these compounds were first isolated.
Technological advances in freeze-drying techniques during the 1950s enabled Blix to return to sialic acid research with improved isolation yields from bovine submaxillary mucin. His group's subsequent work demonstrated the presence of different sialic acid forms across various animal species, with sheep containing N-acetylneuraminic acid, pigs predominantly featuring N-glycolylneuraminic acid, and horses and cattle exhibiting various N- and O-diacetylated forms. These discoveries established the remarkable structural diversity within the sialic acid family and highlighted species-specific distribution patterns that continue to influence contemporary research directions.
Role of Carbon-13 Labeling in Molecular Tracking
Carbon-13 labeling of N-Acetyl-D-Neuraminic Acid has emerged as a transformative methodology for investigating the complex solution behavior and metabolic pathways of sialic acids in biological systems. Nuclear magnetic resonance spectroscopy utilizing carbon-13 enriched compounds enables the detection and quantification of previously unobservable molecular species, including acyclic keto forms present at approximately 0.7 percent abundance at pH 2, keto hydrate forms comprising roughly 1.9 percent of the solution composition, and enol forms accounting for approximately 0.5 percent of total species. These findings represent significant advances in understanding the dynamic equilibria governing sialic acid chemistry under physiological conditions.
The application of carbon-13 labeled N-Acetyl-D-Neuraminic Acid in enzymatic studies has provided unprecedented insights into the anomeric specificity of key biosynthetic enzymes. Research investigating Escherichia coli cytidine monophosphate N-acetylneuraminic acid synthetase demonstrated selective consumption of the beta-anomer through nuclear magnetic resonance monitoring, with concomitant appearance of the cytidine monophosphate-linked product. These studies revealed conservation of the neuraminic acid oxygen during the enzymatic reaction, supporting a sequential-type mechanism without covalent intermediate formation. The isotopic labeling approach enabled precise tracking of substrate utilization and product formation under controlled conditions.
Glycoprotein modification studies utilizing carbon-13 labeled N-Acetyl-D-Neuraminic Acid have advanced understanding of cellular glycan processing mechanisms. The enzymatic addition of carbon-13 enriched sialic acid to glycoproteins using alpha-2,6-sialyltransferase provides a powerful tool for studying glycan structure and interactions through nuclear magnetic resonance spectroscopy. This approach involves neuraminidase treatment to remove native sialic acid residues, followed by enzymatic incorporation of isotopically labeled substrate to generate modified glycoproteins suitable for detailed structural analysis. Chemical shift dispersion observed in three-dimensional nuclear magnetic resonance experiments correlating carbon atoms within the sugar ring reveals distinct glycan environments and linkage patterns.
| Isotopomer | Carbon-13 Position | Chemical Shift (ppm) | Biological Application | Detection Sensitivity |
|---|---|---|---|---|
| [1-¹³C] | C1 anomeric carbon | ~93-94 | Anomeric configuration studies | High |
| [2-¹³C] | C2 keto carbon | ~198 (keto), ~94 (hydrate) | Tautomeric form analysis | Medium |
| [3-¹³C] | C3 ring carbon | ~120 (enol), ~143 (enol) | Enol form detection | Medium |
| [1,2,3-¹³C₃] | Multiple positions | Variable | Comprehensive tracking | Very High |
Quantitative analytical methodologies employing carbon-13 labeled N-Acetyl-D-Neuraminic Acid have enabled precise measurement of sialic acid metabolism in human cells and tissues. Selected reaction monitoring using mass spectrometry with carbon-13 enriched internal standards provides accurate quantification of cytidine monophosphate N-acetylneuraminic acid levels in human leukocytes. The isotopically labeled standard exhibits a mass-to-charge ratio of 616.2 fragmenting to 322, compared to the endogenous compound's 613.2 to 322 transition, enabling unambiguous identification and quantification. These approaches have proven essential for studying inherited metabolic disorders affecting sialic acid biosynthesis.
The development of stable isotopic labeling-based quantitative targeted glycomics techniques has revolutionized comparative analysis of glycan profiles in disease states. Carbon-13 labeled 2-aminobenzoic acid derivatization of sialic acid-containing glycans enables relative quantification using matrix-assisted laser desorption ionization time-of-flight mass spectrometry. This methodology demonstrates excellent linearity with correlation coefficients exceeding 0.99 and accurate ratio determinations across various molar ratios, providing robust tools for biomarker discovery and disease monitoring applications. The isotopic labeling approach facilitates direct comparison of glycan profiles between healthy individuals and patients with various pathological conditions.
Properties
Molecular Formula |
C₁₀¹³CH₁₉NO₉ |
|---|---|
Molecular Weight |
310.27 |
Synonyms |
5-(Acetylamino)-3,5-dideoxy-D-glycero-D-galacto-2-nonulosonic Acid-13C; NANA-13C; N-Acetylsialic Acid-13C; Sialic Acid-13C; |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties
- Molecular Formula: C8¹³C3H19NO9 (vs. C11H19NO9 for unlabeled Neu5Ac)
- Molar Mass : 312.25 g/mol (vs. 309.27 g/mol for unlabeled)
- Purity : ≥95% (HPLC)
- Storage : -20°C for stability, contrasting with 2–8°C for unlabeled forms .
Isotopic Variants
Table 1: Isotopic Comparison of Neu5Ac Derivatives
Key Findings :
- Synthesis : Neu5Ac-13C is produced via enzymatic bioconversion using 13C-labeled precursors, such as 13C-enriched N-acetyl-D-glucosamine, coupled with epimerase and lyase enzymes .
- Advantages : The 13C label eliminates spectral interference in NMR, enabling unambiguous structural elucidation .
- Limitations : High cost and stringent storage requirements limit its use to specialized research .
Structural Analogs
Table 2: Comparison with Structurally Related Sialic Acids
| Compound | Structural Difference | Key Applications |
|---|---|---|
| Neu5Ac-13C | 13C-labeled backbone | NMR, isotopic tracing |
| Cytidine 5-monophospho-Neu5Ac | Neu5Ac linked to cytidine monophosphate | Glycoconjugate synthesis, glycosylation studies |
| N-Glycolylneuraminic Acid | Hydroxyl group replaces acetyl group | Evolutionary biology, immunology |
Key Findings :
- Cytidine 5-monophospho-Neu5Ac: Acts as a nucleotide-activated donor in glycosylation, differing from Neu5Ac-13C in its role as a biosynthetic substrate rather than a tracer .
- N-Glycolylneuraminic Acid : Absent in humans due to a genetic mutation, making Neu5Ac-13C more relevant to human-focused studies .
Production Methods
Neu5Ac-13C :
- Enzymatic Synthesis : Immobilized N-acetyl-D-glucosamine-2-epimerase and Neu5Ac lyase are used with 13C-labeled substrates, achieving yields >90% in optimized systems .
- Cost Drivers : 13C-labeled precursors account for ~70% of production costs .
Unlabeled Neu5Ac :
- Whole-Cell Biocatalysis : Engineered Escherichia coli or Bacillus subtilis strains enable cost-effective, large-scale production (e.g., 120 g/L in 24 hours) .
Analytical Characterization
- Neu5Ac-13C: Identity confirmed via 13C NMR (δ 174.5 ppm for carboxylate, δ 95.2 ppm for anomeric carbon) and isotope ratio mass spectrometry .
- Unlabeled Neu5Ac : Relies on 1H NMR (δ 2.03 ppm for acetyl group) and LC-MS .
Preparation Methods
Stepwise Chemical Synthesis from N-Acetyl-D-Glucosamine
The foundational chemical route to Neu5Ac-13C involves condensing N-acetyl-D-glucosamine (GlcNAc) with pyruvate-13C via aldolase-mediated catalysis. A 1978 study established a stepwise protocol where GlcNAc undergoes epimerization and oxidation to form the precursor N-acetyl-D-mannosamine (ManNAc), which subsequently reacts with pyruvate-13C in the presence of neuraminate aldolase (NanA). This method achieved 60–70% isotopic incorporation at the C1 position but required laborious purification to resolve chiral byproducts. Modifications using N-hydroxysuccinimide-activated 13C-acetyl chloride improved yields to 82% by streamlining the acylation of mannosamine intermediates.
Challenges in Classical Chemical Synthesis
Traditional chemical routes face limitations in stereochemical control and scalability. For instance, the protection and deprotection of hydroxyl groups during GlcNAc functionalization introduce side reactions, reducing overall efficiency. Additionally, the equilibrium of the aldolase-catalyzed reaction favors substrate cleavage, necessitating excess pyruvate-13C (5:1 molar ratio) to drive Neu5Ac-13C formation.
Enzymatic and Biocatalytic Production Systems
Neuraminate Aldolase-Catalyzed Biotransformation
Neuraminate aldolase (NanA) offers a stereospecific pathway for Neu5Ac-13C synthesis. A breakthrough study optimized NanA activity by immobilizing the enzyme on Bacillus subtilis spores, achieving 54.7 g·L⁻¹ Neu5Ac-13C at 90.2% yield under conditions of 50°C, pH 7.4, and 1 M pyruvate-13C. The system’s reusability was demonstrated over five cycles with <10% activity loss, highlighting industrial potential.
Table 1: Optimization of NanA-Catalyzed Biotransformation
Multi-Enzyme Cascades for 13C-Labeling
Recent advances integrate CMP-Neu5Ac synthetase and sialyltransferases to label glycoconjugates. For example, 13C-ManNAc was enzymatically converted to 13C-Neu5Ac using NeuAc aldolase, followed by CMP activation and transfer to desialylated glycoproteins. This approach achieved >95% isotopic enrichment at C1, C2, and C3 positions, as validated by 13C-HSQC NMR.
Fermentation-Based Synthesis Using Engineered Microbial Strains
Metabolic Engineering of Escherichia coli
A 2021 patent disclosed a genetically modified E. coli K-12 strain (MG1655) with knockout mutations in nagE , manXYZ , and nanATEK gene clusters to block competitive pathways. Overexpression of cneuB (neuraminic acid synthase) and bag (6-phosphoacetylglucosamine mutase) enabled direct conversion of N-acetylglucosamine to Neu5Ac-13C via the following pathway:
-
GlcNAc → 6-phospho-GlcNAc (catalyzed by GlmS)
-
6-phospho-GlcNAc → 6-phospho-ManNAc (via GNAT acyltransferase)
The strain produced 25 g·L⁻¹ Neu5Ac-13C in fed-batch fermentation, with 13C incorporation at C1 confirmed by mass spectrometry.
Fermentation Condition Optimization
Critical parameters for high-yield fermentation include:
-
Culture Medium : 8–15 g·L⁻¹ tryptone, 2–8 g·L⁻¹ yeast extract, 0.08–0.12 g·L⁻¹ ampicillin.
-
Induction : 0.2 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) at OD600 = 1.2.
-
Substrate Supplementation : Glycerol (1–2% w/v) enhanced membrane permeability, increasing Neu5Ac-13C secretion by 40%.
Analytical Validation of Isotopic Purity and Structural Integrity
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection (λ = 210 nm) remains the gold standard for quantifying Neu5Ac-13C. A C18 column (4.6 × 250 mm) and isocratic elution (10 mM KH₂PO₄, pH 2.5) resolved Neu5Ac-13C from unlabeled analogs with ≤2% co-elution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
13C-NMR confirmed site-specific labeling:
Table 2: 13C-NMR Coupling Constants in Neu5Ac-13C
| Position | δ (ppm) | JCC (Hz) | JCH (Hz) |
|---|---|---|---|
| C1 | 175.2 | 53.2 (C2) | 172.1 (H3ax) |
| C2 | 102.1 | 53.2 (C1) | 4.8 (H3eq) |
| C3 | 41.7 | 35.6 (C4) | 142.5 (H3ax) |
Comparative Analysis of Preparation Methods
Table 3: Method Comparison for Neu5Ac-13C Synthesis
| Method | Yield (%) | 13C Purity | Scalability | Cost |
|---|---|---|---|---|
| Chemical Synthesis | 60–70 | 95% | Low | High |
| Enzymatic | 90.2 | 99% | Moderate | Medium |
| Fermentation | 85–90 | 98% | High | Low |
Fermentation outperforms other methods in scalability and cost, whereas enzymatic approaches achieve superior isotopic purity. Chemical synthesis remains niche for small-scale, site-specific labeling .
Q & A
Q. What are the validated synthesis routes for N-Acetyl-D-Neuraminic Acid-13C, and how do they differ in isotopic incorporation efficiency?
this compound can be synthesized via enzymatic or chemoenzymatic pathways. A common approach involves using N-acetyl-D-glucosamine (GlcNAc) as a precursor, enzymatically converted by N-acetyl-D-glucosamine 2-epimerase and N-acetyl-D-neuraminic acid aldolase to introduce the 13C label at specific positions . Isotopic incorporation efficiency (~90–98%) depends on reaction conditions (pH, temperature) and enzyme purity. NMR (e.g., 13C NMR) is critical for verifying label position and purity .
Q. What analytical methods are recommended for quantifying this compound in complex biological matrices?
Liquid chromatography-mass spectrometry (LC-MS) with isotope dilution is the gold standard. For example, reverse-phase LC coupled with tandem MS (LC-MS/MS) using a C18 column and negative ionization mode achieves detection limits of 0.1–1 ng/mL in serum . Isotopic purity must be confirmed via high-resolution NMR (e.g., 600 MHz) to distinguish 13C-labeled peaks from natural abundance signals .
Q. How is 13C labeling used to trace sialic acid metabolism in cell culture studies?
13C-labeled N-Acetyl-D-Neuraminic Acid is fed to cultured cells, and its incorporation into glycoconjugates is tracked using metabolic flux analysis (MFA) . Gas chromatography-MS (GC-MS) or LC-MS quantifies 13C enrichment in downstream metabolites (e.g., CMP-Neu5Ac). This method reveals turnover rates in glycan biosynthesis pathways .
Advanced Research Questions
Q. How can enzymatic process intensification improve the yield of this compound?
A model-based framework optimizes enzyme loading, substrate feeding strategies, and reactor design. For example, coupling continuous-flow reactors with immobilized enzymes (e.g., aldolase on magnetic beads) increases yield by 30–50% compared to batch systems. Kinetic modeling identifies rate-limiting steps (e.g., epimerase activity) for targeted enzyme engineering .
Q. What strategies resolve contradictions in isotopic tracing data when studying sialic acid transport mechanisms?
Conflicting data on 13C uptake rates (e.g., membrane transporter specificity) require compartmentalized metabolic modeling . Dual-isotope labeling (13C and 15N) combined with subcellular fractionation distinguishes extracellular uptake from intracellular recycling. For instance, siRNA knockdown of SLC17A5 (sialin transporter) validates transport dependency .
Q. How can microbial consortia enhance the biosynthesis of 13C-labeled sialic acid derivatives?
A five-strain co-culture system splits biosynthesis into modular steps: (1) E. coli converts GlcNAc to ManNAc via epimerase, and (2) Vibrio natriegens expresses aldolase for Neu5Ac-13C synthesis. Thermal induction (42°C) synchronizes enzyme activity, achieving titers >50 g/L with 95% isotopic enrichment .
Q. What computational tools are used to optimize 13C-labeling patterns for NMR-based structural studies?
Density Functional Theory (DFT) simulations predict 13C chemical shifts for different labeling sites (e.g., C2 vs. C6). Tools like Gaussian or ORCA model spin-spin coupling patterns, guiding selective labeling to avoid spectral overlap. Experimental validation uses 2D NMR (HSQC) to map correlations between 13C and 1H signals .
Methodological Challenges and Solutions
Q. How to address isotopic dilution effects in long-term metabolic tracing experiments?
Isotopic dilution from unlabeled carbon sources (e.g., glucose) is mitigated by using 13C-uniform media and pulse-chase protocols. For example, replacing glucose with 13C6-glucose in cell culture ensures consistent labeling. Data correction models (e.g., isotopomer spectral analysis) account for residual unlabeled pools .
Q. What quality control criteria ensure batch-to-batch consistency in 13C-labeled standards?
Q. How to validate enzyme specificity in chemoenzymatic synthesis of 13C-labeled sialic acids?
Kinetic isotope effect (KIE) assays compare reaction rates between 12C and 13C substrates. A KIE >1.1 indicates enzyme sensitivity to isotopic substitution, necessitating mutagenesis (e.g., directed evolution of aldolase for improved 13C-substrate affinity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
